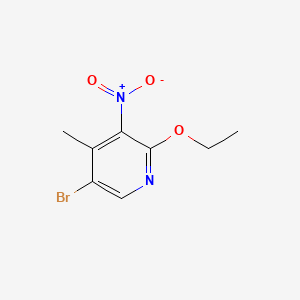

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethoxy-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-3-14-8-7(11(12)13)5(2)6(9)4-10-8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUKVYJBQLXLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1[N+](=O)[O-])C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682418 | |

| Record name | 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-58-8 | |

| Record name | 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-alkoxy-4-methyl-3-nitropyridines

To the intended audience of researchers, scientists, and drug development professionals: This document provides a detailed overview of 5-bromo-2-ethoxy-4-methyl-3-nitropyridine. Due to the limited publicly available data for this specific compound, this guide also includes comprehensive information on its closely related and well-documented analogue, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, to provide valuable context and insights into the chemical class.

This compound (CAS: 1215206-58-8)

There is a notable scarcity of in-depth technical information, including detailed experimental protocols and specific applications, for this compound in publicly accessible scientific literature and databases. Its primary designation is as a building block for protein degraders.[1]

Below is a summary of the available quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1215206-58-8 | [1] |

| Molecular Formula | C8H9BrN2O3 | [1] |

| Molecular Weight | 261.1 g/mol | [1] |

| Purity | ≥98% | [1] |

| Product Family | Protein Degrader Building Blocks | [1] |

| Storage | Room temperature | [1] |

In-Depth Technical Guide: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS: 884495-14-1)

As a close analogue to the requested compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine serves as an excellent case study. It is a highly functionalized pyridine derivative that is extensively used as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[2][3][4]

This compound is typically an off-white to yellow or light gold crystalline powder.[3][4] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 884495-14-1 | [3][5] |

| Molecular Formula | C7H7BrN2O3 | [3][5] |

| Molecular Weight | 247.05 g/mol | [3] |

| Purity | ≥99% (HPLC), ≥99.0% (GC) | [3][4] |

| Melting Point | 72-78 °C | [3] |

| Appearance | Off-white to yellow color powder | [3] |

| Storage Conditions | 0-8 °C | [3] |

| Synonyms | 5-Bromo-2-methoxy-3-nitro-4-picoline | [3][5] |

A common and direct route for the synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine is through the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.[2]

Materials:

-

2-methoxy-4-methyl-3-nitropyridine (1.49 mol)

-

Acetic acid (1.5 L)

-

Sodium acetate (5.37 mol)

-

Bromine (4.00 mol)

-

10% aqueous Sodium sulfite (Na2SO3) solution (1.5 L)

-

Saturated aqueous Sodium sulfite (Na2SO3) solution (1.5 L)

-

Water

Procedure:

-

A solution of 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) in acetic acid (1.5 L) is prepared at room temperature.

-

Sodium acetate (365 g, 5.37 mol) is slowly added to the stirring solution.[6]

-

Bromine (639 g, 4.00 mol) is then added dropwise to the mixture. The addition time should be controlled to under 30 minutes.[6]

-

After the addition is complete, the reaction mixture may be heated to ensure the reaction goes to completion.[2] A specific protocol heats the mixture at 80°C for 12 hours.

-

Upon completion, the mixture is cooled to 0°C.

-

The reaction is quenched by the sequential addition of 10% aqueous Na2SO3 solution (1.5 L) and saturated aqueous Na2SO3 solution (1.5 L).

-

The resulting solid product is collected by filtration.

-

The collected solid is washed with water and then dried under reduced pressure.

-

This procedure yields 5-bromo-2-methoxy-4-methyl-3-nitropyridine (302 g, 82.2% yield) as a light yellow solid.[6]

This compound is a key intermediate in the synthesis of various pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.[3] Its utility is also noted in biochemical research for studies on enzyme inhibition and receptor binding.[3] Given its classification as a "Protein Degrader Building Block," it is a valuable component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Logical Workflow: Role in PROTAC Synthesis

The following diagram illustrates the logical workflow of utilizing 5-Bromo-2-methoxy-4-methyl-3-nitropyridine as a building block in the synthesis of a PROTAC. The pyridine core serves as a scaffold for constructing a linker, which connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Caption: Logical workflow for PROTAC synthesis.

Chemical Reactivity and Derivatization

The multiple functional groups on 5-Bromo-2-methoxy-4-methyl-3-nitropyridine provide several avenues for chemical modification, making it a versatile building block. The diagram below outlines key potential transformations.

Caption: Key chemical transformations of the core molecule.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]

physical and chemical properties of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physical and chemical properties and detailed experimental protocols for 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine (CAS No. 1215206-58-8) is limited. This guide provides a summary of the available data for the target compound and supplements it with information on structurally analogous compounds, particularly 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, to infer potential characteristics. All information derived from analogous compounds should be treated as predictive and requires experimental verification.

Core Properties

This compound is a substituted pyridine derivative. The presence of a bromine atom, an ethoxy group, a methyl group, and a nitro group on the pyridine ring suggests its potential as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1215206-58-8 | [2] |

| Molecular Formula | C8H9BrN2O3 | [2] |

| Molecular Weight | 261.1 g/mol | [2] |

| Purity | ≥98% | [2] |

| Storage | Room temperature | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Table 2: Physical and Chemical Properties of the Analogous Compound: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

| Property | Value | Source |

| CAS Number | 884495-14-1 | [3][4][5] |

| Molecular Formula | C7H7BrN2O3 | [5] |

| Molecular Weight | 247.05 g/mol | |

| Appearance | Solid | [5] |

| Purity | ≥96% | [5] |

Chemical Reactivity and Potential Applications

Based on the chemistry of the analogous 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the following reactivity profile can be anticipated for this compound:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. The bromine atom at the 5-position is a potential leaving group, allowing for substitution reactions with various nucleophiles.[6]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a versatile functional group for further synthetic transformations.[6]

-

Oxidation of the Methyl Group: The methyl group at the 4-position could potentially be oxidized to a carboxylic acid, offering another site for chemical modification.[6]

These potential reactions make this compound a valuable intermediate for creating more complex molecules with potential biological activity. Substituted nitropyridines are known precursors in the synthesis of various bioactive molecules, including inhibitors of certain enzymes and compounds with herbicidal or antibacterial properties.

Experimental Protocols (Generalized)

Generalized Synthesis Workflow:

The synthesis of substituted nitropyridines often involves the nitration of a corresponding pyridine derivative.[7][8][9] An alternative approach involves the substitution of a leaving group on a pre-functionalized nitropyridine ring. For instance, the synthesis of 2-alkoxy-nitropyridines can be achieved by reacting a 2-chloro-nitropyridine with the corresponding alkoxide.

Below is a generalized workflow for the potential synthesis of this compound from a 2-chloro precursor.

Caption: Generalized workflow for the synthesis of this compound.

Methodology for Spectroscopic Analysis (Generalized):

While specific spectra for this compound are not available, the following are general procedures for obtaining spectroscopic data for similar compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

-

1H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include a singlet for the aromatic proton, a quartet for the -OCH2- protons of the ethoxy group, a triplet for the -CH3 protons of the ethoxy group, and a singlet for the methyl group on the pyridine ring.

-

13C NMR Acquisition: Acquire the carbon NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Analysis: The resulting mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.

-

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for similar compounds like 5-bromo-2-nitropyridine, it should be handled with care.[10][11] Potential hazards may include:

-

Skin irritation

-

Serious eye irritation

-

May cause respiratory irritation

Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry. While detailed experimental data is scarce, its structural similarity to other well-characterized substituted nitropyridines allows for reasoned predictions about its physical and chemical properties. Further research is required to fully elucidate its characteristics and potential applications. Researchers working with this compound are advised to perform their own analyses to confirm its properties and to handle it with appropriate safety measures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 884495-14-1|5-Bromo-2-methoxy-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]

- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]

- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and inferred chemical properties of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from its close analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, to provide well-founded protocols and outline its chemical reactivity.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₉BrN₂O₃ |

| Molecular Weight | 261.1 g/mol |

| CAS Number | 1215206-58-8 |

Molecular Structure

The structure of this compound consists of a central pyridine ring substituted with five different functional groups that dictate its chemical behavior.

-

Pyridine Core: A heterocyclic aromatic ring that forms the scaffold of the molecule.

-

Bromo Group (C5): A halogen atom at position 5, which can act as a leaving group in nucleophilic aromatic substitution reactions.

-

Ethoxy Group (C2): An electron-donating group at position 2, influencing the ring's electron density.

-

Methyl Group (C4): An alkyl group at position 4.

-

Nitro Group (C3): A strong electron-withdrawing group at position 3, which significantly activates the pyridine ring for certain reactions.

Experimental Protocols

Generalized Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from a 2-chloro precursor.

Materials:

-

5-Bromo-2-chloro-4-methyl-3-nitropyridine

-

Ethanol (absolute)

-

Sodium metal (or Sodium ethoxide)

-

Anhydrous solvent (e.g., THF or DMF)

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small portions to an excess of absolute ethanol at 0°C. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Setup: In a separate flask, dissolve the starting material, 5-Bromo-2-chloro-4-methyl-3-nitropyridine, in an anhydrous solvent.

-

Nucleophilic Substitution: Cool the solution of the starting material in an ice bath. Slowly add the prepared sodium ethoxide solution dropwise to the cooled solution of the substituted pyridine.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction is typically quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Potential Transformations

The functional groups on this compound allow for a variety of chemical transformations, making it a potentially versatile building block in organic synthesis. The reactivity patterns are inferred from studies on similar substituted nitropyridines.[1]

1. Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation for introducing a nucleophilic site on the molecule. This amino group can then participate in a wide range of further reactions, such as diazotization or amide bond formation.

2. Nucleophilic Substitution of the Bromo Group: The bromine atom at the C5 position can be displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups, which is a common strategy in the synthesis of complex pharmaceutical and agrochemical compounds.

3. Oxidation of the Methyl Group: The methyl group at the C4 position can be oxidized to a carboxylic acid. This introduces an acidic functional group that can be used for further derivatization, such as esterification or conversion to an amide.

Caption: Key functional group transformations for this compound.

Predicted Spectral Data

While experimental spectra for this compound are not available, predictions can be made based on its structure and data from analogous compounds.[2]

¹H NMR:

-

A singlet for the aromatic proton on the pyridine ring.

-

A quartet and a triplet corresponding to the ethoxy group protons.

-

A singlet for the methyl group protons.

¹³C NMR:

-

Signals corresponding to the carbon atoms of the pyridine ring.

-

Signals for the carbons of the ethoxy and methyl groups.

Mass Spectrometry:

-

The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.

References

Navigating the Solubility of Novel Pyridine Derivatives: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A procedural guide to determining the solubility of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine and related organic compounds.

Introduction

This compound (CAS Number: 1215206-58-8) is a substituted pyridine derivative.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activity and use as building blocks in organic synthesis. A critical physicochemical property governing the utility of any novel compound is its solubility in various solvents. Solubility impacts everything from reaction conditions and purification strategies to formulation for in vitro and in vivo testing. For drug development professionals, poor aqueous solubility is a major hurdle that can lead to low bioavailability and hinder the progression of promising candidates.[2][3]

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents is not publicly available. This guide, therefore, provides a comprehensive framework for researchers to systematically determine the solubility of this and other novel compounds. It outlines established experimental protocols and provides a reference table of common solvents to aid in experimental design.

Data Presentation: Solvent Properties for Solubility Studies

The choice of solvent is paramount in solubility determination. The principle of "like dissolves like" suggests that a solute's solubility is highest in a solvent with a similar polarity. Key indicators of solvent polarity include the polarity index and the dielectric constant.[4][5] The following table summarizes these properties for a range of common organic solvents, ordered by increasing polarity index, to assist in the selection of an appropriate test panel.[1][6]

| Solvent | Chemical Formula | Polarity Index (P') | Dielectric Constant (ε) at 20°C |

| Hexane | C₆H₁₄ | 0.1 | 1.88 (25°C) |

| Cyclohexane | C₆H₁₂ | 0.2 | 2.02 |

| Toluene | C₇H₈ | 2.4 | 2.38 |

| Diethyl Ether | C₄H₁₀O | 2.8 | 4.33 |

| Dichloromethane | CH₂Cl₂ | 3.1 | 8.93 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 7.58 |

| Chloroform | CHCl₃ | 4.1 | 4.81 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 |

| Acetone | C₃H₆O | 5.1 | 20.7 (25°C) |

| Methanol | CH₃OH | 5.1 | 32.70 (25°C) |

| Acetonitrile | C₂H₃N | 5.8 | 37.5 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 36.71 (25°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 46.68 |

| Water | H₂O | 10.2 | 80.1 |

Data compiled from various sources.[1][6][7][8]

Experimental Protocols

Accurate solubility determination requires robust and reproducible experimental methods. The following protocols describe three widely accepted techniques for measuring the solubility of a solid organic compound.

Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[9]

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., this compound) to a series of vials or flasks, each containing a known volume of a different selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vessels tightly and place them in a constant temperature shaker or agitator. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is fully saturated.[10]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid residue. This is a critical step and can be achieved by:

-

Centrifugation: Pellet the excess solid by centrifuging the sample at a high speed.

-

Filtration: Use a syringe filter (e.g., 0.45 µm pore size) that is compatible with the solvent and does not adsorb the solute.

-

-

Quantification: Carefully remove an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved solute using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[11]

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Gravimetric Method

The gravimetric method is a straightforward and accurate technique that determines solubility by the mass of the dissolved solute.[12][13]

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the Shake-Flask Method.

-

Phase Separation: Filter the saturated solution to remove all undissolved solids.[13]

-

Aliquot Measurement: Accurately pipette a precise volume (e.g., 10 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.[14]

-

Solvent Evaporation: Gently evaporate the solvent from the dish under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the solute.[12][14]

-

Drying and Weighing: Dry the dish containing the solid residue to a constant weight in an oven. Cool the dish in a desiccator before each weighing to prevent moisture absorption.

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the aliquot taken.[12]

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a rapid and sensitive technique for quantification.[15]

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.[15]

-

Saturated Solution Preparation: Prepare a saturated solution and perform phase separation as described in the Shake-Flask Method (steps 1-3).

-

Sample Preparation and Measurement: Take a precise aliquot of the saturated supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.[15]

-

Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

Mandatory Visualization

The following diagram illustrates a logical workflow for determining the solubility of a novel compound like this compound.

Caption: Workflow for determining the solubility of a novel organic compound.

References

- 1. Polarity Index [macro.lsu.edu]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. improvedpharma.com [improvedpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 6. Solvent Physical Properties [people.chem.umass.edu]

- 7. Dielectric Constant [macro.lsu.edu]

- 8. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. scribd.com [scribd.com]

- 15. solubilityofthings.com [solubilityofthings.com]

Spectroscopic and Structural Elucidation of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine: A Technical Guide

Introduction

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, its structural confirmation is paramount for its use in research and development. This technical guide provides a comprehensive overview of the spectral data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) that would be anticipated for this compound. Due to a lack of publicly available experimental spectra for this compound, this guide also presents data for the closely related analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, to serve as a reference. Furthermore, detailed experimental protocols for acquiring the necessary spectral data are provided to aid researchers in its synthesis and characterization.

Data Presentation

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | Pyridine-H |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~2.4 | s | 3H | -CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Table 2: Available ¹H NMR Spectroscopic Data for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.25 | s | 1H | Pyridine-H |

| 3.94 | s | 3H | -OCH₃ |

| 2.29 | s | 3H | -CH₃ |

Table 3: Expected ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (C-OEt) |

| ~155 | C-6 |

| ~148 | C-4 (C-CH₃) |

| ~135 | C-3 (C-NO₂) |

| ~115 | C-5 (C-Br) |

| ~65 | -OCH₂CH₃ |

| ~17 | -CH₃ |

| ~14 | -OCH₂CH₃ |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 260/262 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 231/233 | [M-C₂H₅]⁺ |

| 215/217 | [M-NO₂]⁺ |

Table 5: Expected IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H (aromatic) |

| ~2980-2850 | C-H (aliphatic) |

| ~1580-1450 | C=C and C=N (aromatic ring) |

| ~1550 and ~1350 | N-O (nitro group) |

| ~1250 | C-O (ether) |

| ~1050 | C-Br |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

Reference: TMS at 0 ppm or the solvent peak.

-

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

-

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition:

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Parameters (for ESI):

-

Ionization mode: Positive ion mode.

-

Mass range: m/z 50-500.

-

The instrument should be calibrated using a standard calibrant. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

-

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a novel compound such as this compound.

The Emerging Potential of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its unique electronic properties and synthetic tractability make it a "privileged scaffold" for the development of novel therapeutic agents. This technical guide explores the potential applications of a highly functionalized derivative, 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine , in the field of medicinal chemistry. While direct biological data on this specific molecule is nascent, its structural motifs—a substituted bromo-nitropyridine core—are prevalent in compounds with significant pharmacological activity, particularly as anticancer agents and kinase inhibitors. This document will elucidate the synthetic versatility of this compound, propose potential therapeutic targets based on structure-activity relationships of close analogs, provide detailed experimental protocols for its evaluation, and visualize key concepts through structured diagrams.

Introduction: The Pyridine Scaffold and Key Functional Groups

This compound is a multifaceted molecule offering several strategic advantages for drug design. The pyridine ring itself can engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[1] The substituents on this core scaffold each play a pivotal role in defining its chemical reactivity and potential biological activity.

-

2-Ethoxy Group: The alkoxy group at the 2-position is a common feature in bioactive pyridines. It can influence the molecule's solubility, metabolic stability, and interactions with target proteins.[2]

-

3-Nitro Group: The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring. This group can be a critical pharmacophore, participating in key interactions with target enzymes or undergoing bioreduction in hypoxic environments, a characteristic often exploited in anticancer drug design.[3] However, it can also be associated with toxicity, necessitating careful evaluation.

-

4-Methyl Group: The methyl group can provide steric bulk, influencing binding selectivity, and can also be a site for metabolic oxidation, offering a potential handle for modifying pharmacokinetic properties.

-

5-Bromo Group: The bromine atom is a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[3]

Potential Therapeutic Applications: A Focus on Oncology

Given the prevalence of substituted pyridines in oncology, a primary potential application for this compound and its derivatives is in the development of novel anticancer agents.[4][5] Many pyridine-based compounds exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.[4][6]

Kinase Inhibition: A Plausible Mechanism of Action

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.

Derivatives of this compound could be designed to target various kinases implicated in cancer, such as:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a validated strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow. Several pyridine-urea derivatives have shown potent inhibition of VEGFR-2.[6]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Substituted quinazolinones, which share structural similarities with functionalized pyridines, are known CDK9 inhibitors.[7]

-

PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation. Pyridine-based compounds have been developed as potent PIM-1 inhibitors.

The synthetic tractability of the 5-bromo position allows for the creation of a library of compounds with diverse substituents, which can be screened against a panel of kinases to identify potent and selective inhibitors.

Data Presentation: Representative Biological Activity of Analogous Compounds

While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize representative data for analogous pyridine-based compounds to illustrate the potential potency that could be achieved through chemical modification.

Table 1: Representative In Vitro Cytotoxicity of Pyridine Derivatives against Cancer Cell Lines

| Compound ID | Modification on Pyridine Core | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Analog A | 5-Aryl substitution | MCF-7 (Breast) | 6.13 | Taxol | 12.32 |

| Analog B | 2-Urea linkage | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 |

| Analog C | 3-Sulfonyl linkage | HCT-116 (Colon) | Not specified, but showed in vivo activity | Not specified | Not specified |

| Analog D | Fused pyran ring | HepG2 (Liver) | 21.00 | Doxorubicin | Not specified |

Data is illustrative and compiled from various sources on pyridine derivatives.[4][5][6][8]

Table 2: Representative Kinase Inhibitory Activity of Pyridine-Based Compounds

| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |

| Analog E | VEGFR-2 | 3.93 | Sorafenib | 4.50 |

| Analog F | CDK9 | 0.115 | Flavopiridol | Not specified |

| Analog G | PIM-1 | 0.0143 (14.3 nM) | Staurosporine | 0.0167 (16.7 nM) |

Data is illustrative and compiled from various sources on pyridine-based kinase inhibitors.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of derivatives of this compound.

General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the derivatization of the 5-bromo position.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., 3:1 dioxane:water).

-

Add the palladium catalyst (0.05 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-ethoxy-4-methyl-3-nitropyridine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay.

Materials:

-

Recombinant target kinase

-

Kinase substrate

-

ATP

-

Assay buffer

-

Kinase detection reagent

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the kinase substrate.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Generation: Add the kinase detection reagent to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: Functional groups of this compound.

Caption: A typical drug discovery workflow for pyridine derivatives.

Caption: Mechanism of action for a pyridine-based kinase inhibitor.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its combination of a privileged pyridine core with strategically placed functional groups offers immense potential for the development of novel therapeutics, particularly in the realm of oncology. The synthetic versatility provided by the bromo substituent allows for the creation of diverse chemical libraries, which can be screened against various biological targets. While further research is needed to fully elucidate the biological activities of its derivatives, the structure-activity relationships of analogous compounds strongly suggest that this molecule is a valuable starting point for the discovery of new and effective drugs. The experimental protocols outlined in this guide provide a robust framework for initiating such investigations.

References

- 1. ijsat.org [ijsat.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic and nucleophilic sites of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its electrophilic and nucleophilic sites, drawing upon established principles of pyridine chemistry and data from closely related analogues. The interplay of the bromo, ethoxy, methyl, and nitro substituents on the pyridine ring creates a unique reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules. This document outlines the key reactive sites, predictable reaction pathways, and provides representative experimental protocols.

Introduction: The Electronic Landscape of a Substituted Pyridine

The reactivity of this compound is governed by the electronic effects of its substituents on the pyridine ring. The pyridine nitrogen and the nitro group at the 3-position are strongly electron-withdrawing, making the ring electron-deficient. This electron deficiency is the primary determinant of the molecule's susceptibility to nucleophilic attack. Conversely, the ethoxy group at the 2-position and the methyl group at the 4-position are electron-donating, which can influence the regioselectivity of certain reactions. The bromine atom at the 5-position serves as a good leaving group in nucleophilic aromatic substitution reactions and a handle for cross-coupling reactions.[1]

Analysis of Electrophilic and Nucleophilic Sites

The combination of these electronic factors results in distinct electrophilic (electron-poor) and nucleophilic (electron-rich) centers within the molecule.[2]

Nucleophilic Sites

While the pyridine ring itself is generally electron-poor, the exocyclic atoms can exhibit nucleophilic character.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a potential site for protonation or alkylation, though its basicity is significantly reduced by the presence of the electron-withdrawing nitro group.

-

Oxygen of the Ethoxy Group: The oxygen atom of the ethoxy group possesses lone pairs and can act as a nucleophile in certain reactions, such as complexation with Lewis acids.

Electrophilic Sites

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, creates several sites susceptible to nucleophilic attack.[1][3]

-

C2 and C6 Positions: In general, the positions ortho and para to the pyridine nitrogen (C2 and C6) are the most electrophilic. In this molecule, the C2 position is substituted with an ethoxy group, which can be a target for nucleophilic substitution.

-

C4 Position: The C4 position, para to the nitrogen, is also activated towards nucleophilic attack.

-

C5 Position (Carbon bearing Bromine): The carbon atom attached to the bromine is a key electrophilic site. The bromine atom is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr).[1]

-

Hydrogen atoms of the Methyl Group: The protons on the C4-methyl group can be acidic and can be removed by a strong base, allowing for reactions at this position.[3]

Key Reaction Pathways and Mechanisms

Based on the analysis of its electrophilic and nucleophilic sites, this compound is predicted to undergo several key types of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this molecule is nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. The electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during these reactions.[1]

-

Displacement of the Bromo Group (C5): The bromine atom at the C5 position is a good leaving group and this site is activated by the nitro group. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide.[1]

-

Displacement of the Ethoxy Group (C2): The ethoxy group at the C2 position can also be displaced by strong nucleophiles, although it is generally a less facile leaving group than bromide.[1]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group at the C3 position is readily reduced to an amino group using various reducing agents. This transformation is valuable as it converts a strongly electron-withdrawing group into an electron-donating and nucleophilic group, significantly altering the reactivity of the pyridine ring and providing a handle for further functionalization, such as diazotization or acylation.[1]

Common reducing agents for this transformation include:

-

Tin(II) chloride (SnCl₂) in HCl

-

Iron (Fe) powder in acetic acid

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

Caption: Reaction pathway for the reduction of the nitro group.

Oxidation of the Methyl Group

The methyl group at the C4 position can be oxidized to a carboxylic acid using strong oxidizing agents, such as potassium permanganate (KMnO₄).[3] This introduces a new functional group that can participate in a variety of reactions, including amide bond formation and esterification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the C5 position.[1]

References

An In-depth Technical Guide to 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine, a substituted pyridine derivative of interest in chemical synthesis and drug discovery. Due to the limited availability of data for this specific compound, information from its close analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, is included for comparative and predictive purposes. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Commercial Availability

This compound is a halogenated and nitrated pyridine compound. Its structure lends itself to a variety of chemical modifications, making it a potentially valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9BrN2O3 | [1] |

| Molecular Weight | 261.07 g/mol | [1] |

| CAS Number | 1215206-58-8 | [1] |

| Appearance | Not specified, likely a solid | - |

| Purity | Typically ≥98% | [1] |

Table 2: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Quantity |

| A2B Chem | AB128765 | >98% | 1g, 5g, 10g |

| BLD Pharm | BD158782 | 98% | 1g, 5g |

| Chem-Impex | 29856 | >98% | 1g, 5g, 10g |

| Key Organics | BB-12345 | >97% | 1g, 5g |

| Toronto Research Chemicals | B678945 | 98% | 1mg, 5mg, 10mg |

Synthesis and Experimental Protocols

A probable precursor for this synthesis is 2-chloro-5-bromo-4-methyl-3-nitropyridine. The synthesis would then proceed via a nucleophilic aromatic substitution reaction using sodium ethoxide.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-5-bromo-4-methyl-3-nitropyridine

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Reagents for work-up and purification (e.g., water, organic solvents, silica gel for chromatography)

Procedure:

-

Under an inert atmosphere, dissolve 2-Chloro-5-bromo-4-methyl-3-nitropyridine in anhydrous ethanol in a round-bottom flask.

-

Add a stoichiometric equivalent of sodium ethoxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Note: This is a generalized, proposed protocol. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve a high yield and purity.

Applications in Research and Drug Discovery

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of a bromine atom allows for its use in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-heteroatom bonds.[3]

The nitro group can be reduced to an amine, which is a versatile functional group for further derivatization, including amide bond formation or diazotization reactions.[3] The pyridine core is a common scaffold in many biologically active compounds.[3]

Research on the analogous methoxy compound suggests potential applications in the development of anticancer and anti-inflammatory drugs, as well as in materials science.[4][5]

Potential Biological Signaling Pathways

There is currently no direct evidence linking this compound to specific biological signaling pathways. However, based on the reported anticancer activity of its methoxy analogue, which is suggested to involve binding to bromodomains, a hypothetical mechanism of action can be proposed.[5] Bromodomains are protein modules that recognize acetylated lysine residues and are often implicated in the regulation of gene expression. Their inhibitors are of significant interest in cancer therapy.

Below is a conceptual diagram illustrating a potential, hypothetical signaling pathway that could be targeted by a downstream product derived from this compound, based on the known activity of bromodomain inhibitors.

Caption: Hypothetical inhibition of a bromodomain-mediated signaling pathway.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the precautions appropriate for a novel chemical substance and by referencing the SDS of structurally similar compounds, such as other halogenated nitropyridines.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7] Avoid contact with skin, eyes, and clothing.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

Potential Hazards (based on related compounds):

-

Harmful if swallowed or in contact with skin.[7]

It is imperative to consult the supplier-specific SDS upon receipt of the compound and to perform a thorough risk assessment before commencing any experimental work.

References

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

synthesis of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine from starting materials

Application Notes: Synthesis of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Introduction this compound is a functionalized pyridine derivative. Such compounds serve as versatile intermediates and key building blocks in organic synthesis. They are particularly valuable in the development of active pharmaceutical ingredients (APIs) and agrochemicals, where the unique arrangement of substituents on the pyridine ring allows for diverse chemical modifications and biological activity.[1][2] This document provides a detailed protocol for a plausible two-step synthesis of this compound from the starting material 2-Ethoxy-4-methylpyridine.

Chemical Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₉BrN₂O₂

-

Molecular Weight: 245.07 g/mol

-

Primary Application: Intermediate for pharmaceutical and agrochemical synthesis.[1][2]

General Safety Precautions The synthesis involves strong acids, corrosive reagents, and potentially irritating substances. All procedures must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves, must be worn at all times.[3][4][5] Refer to the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

The synthesis is proposed as a two-step process:

-

Nitration: Introduction of a nitro group at the 3-position of 2-Ethoxy-4-methylpyridine.

-

Bromination: Introduction of a bromine atom at the 5-position of the nitrated intermediate.

Protocol 1: Synthesis of 2-Ethoxy-4-methyl-3-nitropyridine

This procedure details the nitration of the pyridine ring using a mixture of fuming nitric acid and concentrated sulfuric acid. This is a standard method for the nitration of pyridine derivatives.[6][7][8]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-Ethoxy-4-methylpyridine | ≥97% | Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific |

| Fuming Nitric Acid (HNO₃) | ≥90% | VWR |

| Ice (from deionized water) | N/A | N/A |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | MilliporeSigma |

| Dichloromethane (CH₂Cl₂) | ACS Grade | EMD Millipore |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar |

| Round-bottom flask (250 mL) | Borosilicate glass | Kimble |

| Magnetic stirrer and stir bar | Standard Lab Grade | IKA |

| Dropping funnel | Borosilicate glass | Chemglass |

| Ice-salt bath | N/A | N/A |

Procedure

-

Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath.

-

Acid Mixture: Carefully add 50 mL of concentrated sulfuric acid to the flask and cool the temperature to 0°C.

-

Addition of Starting Material: Slowly add 10.0 g of 2-Ethoxy-4-methylpyridine to the stirred sulfuric acid, ensuring the temperature does not rise above 10°C.

-

Nitration: Once the addition is complete and the solution is homogeneous, begin the dropwise addition of 15 mL of fuming nitric acid via the dropping funnel. Meticulously maintain the reaction temperature between 0°C and 5°C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

-

Quenching: Carefully pour the reaction mixture over a beaker containing 300 g of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding solid sodium bicarbonate in small portions until the pH is approximately 7-8. Be cautious of gas evolution.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-Ethoxy-4-methyl-3-nitropyridine.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the electrophilic bromination of the nitrated intermediate. The electron-donating ethoxy and methyl groups direct the bromination to the C-5 position.[9]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-Ethoxy-4-methyl-3-nitropyridine | (From Protocol 1) | N/A |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Bromine (Br₂) | Reagent Grade | Sigma-Aldrich |

| Sodium Thiosulfate (Na₂S₂O₃) | Laboratory Grade | VWR |

| Saturated Sodium Bicarbonate soln. | Prepared in-house | N/A |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Alfa Aesar |

| Round-bottom flask (250 mL) | Borosilicate glass | Kimble |

| Magnetic stirrer and stir bar | Standard Lab Grade | IKA |

| Dropping funnel | Borosilicate glass | Chemglass |

Procedure

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-Ethoxy-4-methyl-3-nitropyridine in 100 mL of glacial acetic acid.

-

Bromine Addition: While stirring the solution at room temperature, add 8.8 g (2.8 mL) of liquid bromine dropwise via a dropping funnel over 30 minutes.

-

Reaction: Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the mixture to room temperature and pour it into 400 mL of ice water.

-

Work-up: Quench any excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the orange color disappears.

-

Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Workflows

Caption: Logical workflow for the two-step synthesis.

Caption: Chemical reaction pathway for the synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. guidechem.com [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]

detailed experimental protocol for Suzuki coupling with 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine with various arylboronic acids. The Suzuki reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in medicinal chemistry to synthesize biaryl and heteroaryl compounds.[1][2][3] The protocol is based on established methodologies for structurally similar substituted bromopyridines and can be adapted for the synthesis of a diverse library of 5-aryl-2-ethoxy-4-methyl-3-nitropyridine derivatives.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle utilizing a palladium complex. The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species. This is followed by transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond, yielding the coupled product and regenerating the Pd(0) catalyst for the next cycle.[2][4] The choice of catalyst, ligand, base, and solvent is critical for reaction efficiency and yield.[5]

Data Presentation: Performance of Palladium Catalysts in Analogous Suzuki Couplings

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 5-Bromonicotinic Acid | High | [6] |

| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 5-Bromonicotinic Acid | 85-96 | [6] |

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | - | 2-Bromo-4-methylpyridine | 81 | [7] |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 5-bromo-2-methylpyridin-3-amine | Moderate to Good | [7][8][9] |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Nitrogen or Argon gas (high purity)

-

Standard oven-dried glassware (e.g., Schlenk flask) with a magnetic stir bar and condenser

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ catalyst (3 mol%), and potassium carbonate (2.0 equiv.).[10]

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[10]

-

Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane and degassed water to the flask to create a 4:1 solvent mixture (e.g., 8 mL dioxane, 2 mL water).[8][9] It is crucial to degas the solvents beforehand by sparging with nitrogen or argon for at least 30 minutes.[11][12]

-

Reaction: Place the flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously under the inert atmosphere.[9][13]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-18 hours).

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-2-ethoxy-4-methyl-3-nitropyridine product.[11]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide array of functional groups.[1]

Substituted pyridines are crucial scaffolds in medicinal chemistry. The functionalization of these heterocycles via Sonogashira coupling provides a direct route to novel molecular architectures with potential biological activity. This document provides detailed application notes and protocols for the Sonogashira coupling of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine with various terminal alkynes. The electron-withdrawing nature of the nitro group at the 3-position is expected to enhance the reactivity of the C-Br bond at the 5-position towards oxidative addition to the palladium catalyst.

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of this compound is depicted below:

Figure 1. General reaction scheme for the Sonogashira coupling of this compound.

Data Presentation: Representative Reaction Conditions

While specific yield data for the Sonogashira coupling of this compound is not extensively reported, the following table summarizes typical conditions that have proven effective for structurally similar substituted bromopyridines. These conditions serve as an excellent starting point for optimization.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temperature (°C) | Time (h) |

| 1 | Pd(PPh₃)₄ (2-5) | - | CuI (5-10) | Et₃N or DIPEA | THF or DMF | 25-80 | 4-24 |

| 2 | PdCl₂(PPh₃)₂ (2-5) | - | CuI (5-10) | Et₃N | DMF | 80-100 | 3-12 |

| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | - (Copper-free) | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 12-24 |

Note: The optimal conditions may vary depending on the specific terminal alkyne used. The electron-withdrawing nitro group on the pyridine ring may facilitate the reaction, potentially allowing for lower catalyst loadings or shorter reaction times.

Experimental Protocols

The following are detailed protocols for conducting the Sonogashira cross-coupling reaction with this compound.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general and robust method for the coupling of a variety of terminal alkynes.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or 2-3 equiv in a co-solvent)

-

Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous and degassed solvent (DMF or THF) followed by the amine base (Et₃N or DIPEA).

-

Add the terminal alkyne to the reaction mixture via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-ethoxy-4-methyl-3-nitro-5-(alkynyl)pyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that may be sensitive to copper salts.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous and degassed solvent.

-

Add the terminal alkyne to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove inorganic salts.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

Caption: Generalized experimental workflow for the Sonogashira coupling reaction.

Sonogashira Catalytic Cycle

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira cross-coupling reaction.

References

Conditions for Nucleophilic Aromatic Substitution on 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates several key features that dictate its reactivity, making it a versatile building block for the synthesis of more complex molecules. The pyridine core, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of a strongly electron-withdrawing nitro group at the 3-position. The bromine atom at the 5-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a strategic site for the introduction of a wide range of functional groups.

This application note provides a detailed overview of the conditions for nucleophilic aromatic substitution on this compound, including experimental protocols and a summary of reaction parameters for various nucleophiles.